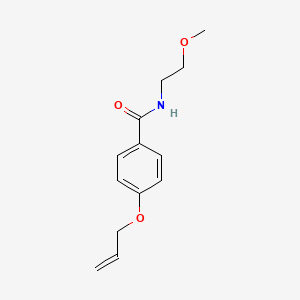![molecular formula C15H23ClN2O5 B4406407 4-[2-[2-(5-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4406407.png)
4-[2-[2-(5-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride
Overview
Description
4-[2-[2-(5-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a 5-methyl-2-nitrophenoxy group and an ethoxyethyl chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(5-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 5-methyl-2-nitrophenol with ethylene oxide to form 2-(5-methyl-2-nitrophenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(5-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: The major product is 4-{2-[2-(5-methyl-2-aminophenoxy)ethoxy]ethyl}morpholine.
Reduction: The major product is 4-{2-[2-(5-methyl-2-aminophenoxy)ethoxy]ethyl}morpholine.
Substitution: The products depend on the nucleophile used but typically involve the replacement of the ethoxy group.
Scientific Research Applications
4-[2-[2-(5-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 4-[2-[2-(5-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets. The ethoxyethyl chain allows for better solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-nitrophenoxy)ethyl]morpholine
- 4-[2-(2-methyl-5-nitrophenoxy)ethyl]morpholine
- 4-[2-(4-chloro-5-ethoxy-2-nitrophenoxy)ethyl]morpholine
Uniqueness
4-[2-[2-(5-Methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride is unique due to the presence of the 5-methyl-2-nitrophenoxy group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable tool in various research applications .
Properties
IUPAC Name |
4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5.ClH/c1-13-2-3-14(17(18)19)15(12-13)22-11-10-21-9-6-16-4-7-20-8-5-16;/h2-3,12H,4-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMAJIVGBTETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


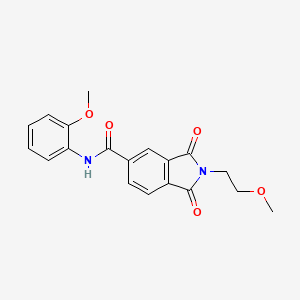
![2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406336.png)
![1-[3-Methoxy-4-[2-(2-morpholin-4-ylethoxy)ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4406338.png)
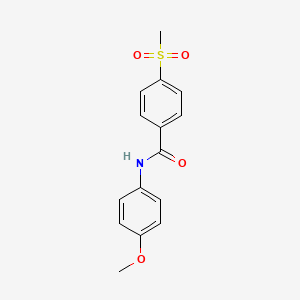
![5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4406347.png)
![methyl 3-[(2-chloro-6-nitrobenzyl)oxy]benzoate](/img/structure/B4406351.png)
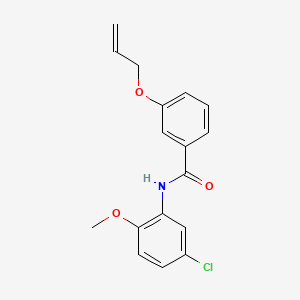
![N-(3-chloro-4-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4406361.png)
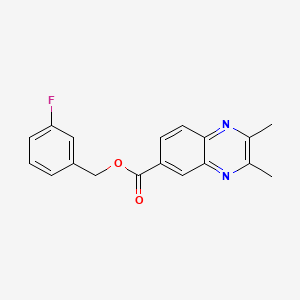
![3-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4406374.png)
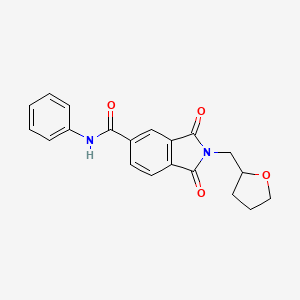
![4-fluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzenesulfonamide](/img/structure/B4406388.png)
![3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4406394.png)
